molecular formula C20H15F3N6O B10946128 N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10946128
M. Wt: 412.4 g/mol
InChI Key: AIEWPUPGEAKMFQ-UHFFFAOYSA-N
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Description

N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and a trifluoromethyl group that enhances its chemical stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This can be done through a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the phenyl group: This step may involve a Suzuki coupling reaction using a boronic acid derivative.

    Formation of the carboxamide group: This can be achieved by reacting the intermediate with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the pyrazolo[1,5-a]pyrimidine core and the trifluoromethyl group in This compound provides it with enhanced stability, lipophilicity, and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H15F3N6O

Molecular Weight

412.4 g/mol

IUPAC Name

N-[4-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H15F3N6O/c21-20(22,23)17-11-16(12-2-3-12)29(27-17)14-6-4-13(5-7-14)25-19(30)15-10-18-24-8-1-9-28(18)26-15/h1,4-12H,2-3H2,(H,25,30)

InChI Key

AIEWPUPGEAKMFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2C3=CC=C(C=C3)NC(=O)C4=NN5C=CC=NC5=C4)C(F)(F)F

Origin of Product

United States

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